1-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C13H20N4O3S and its molecular weight is 312.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.12561169 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The compound 1-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has been a subject of interest in various synthetic and characterization studies. For instance, the reaction of dialkyl 2-butynoate with aniline and formaldehyde led to the revision of the structure of the product initially thought to be a different compound, highlighting the complex nature of synthesizing and accurately characterizing such molecules (Srikrishna, Sridharan, & Prasad, 2010). This work underscores the challenges and intricacies involved in the synthesis of complex organic compounds, including the one .
Biological Activities
Compounds related to this compound have been explored for various biological activities. For instance, the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents were investigated, although the focus was on a different core structure, the methodologies and biological assays used provide insight into the potential applications of related compounds (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Such studies contribute to the understanding of the therapeutic potential of compounds with similar structural features.
Antimycobacterial and Antiallergic Activities
Further research into compounds with similar structural motifs has shown a range of biological activities. For example, substituted isosteres of pyridine- and pyrazinecarboxylic acids were synthesized and tested against Mycobacterium tuberculosis, demonstrating the potential antimycobacterial activity of such compounds (Gezginci, Martin, & Franzblau, 1998). Additionally, the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines showcases the exploration of such compounds for their potential in treating allergic reactions (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Properties
IUPAC Name |
1-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-3-4-5-17-7-9(6-11(17)18)12(19)14-13-16-15-10(21-13)8-20-2/h9H,3-8H2,1-2H3,(H,14,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSAVRFIJDRZQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=NN=C(S2)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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